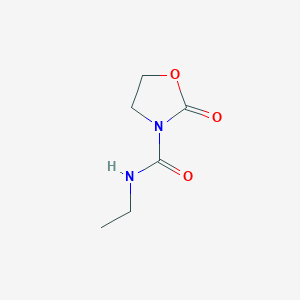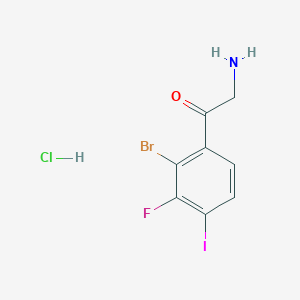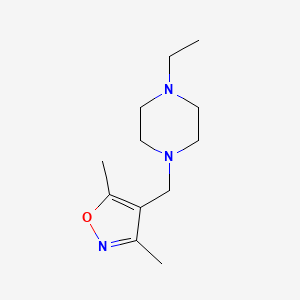![molecular formula C9H6N2O4 B12871696 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12871696.png)
1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the nitration of benzo[d]oxazole derivatives followed by acetylation. One common method includes the nitration of benzo[d]oxazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by the acetylation of the resulting 5-nitrobenzo[d]oxazole with acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and acetylation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the oxazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(5-Aminobenzo[d]oxazol-2-yl)ethanone.
Substitution: Various substituted benzo[d]oxazole derivatives.
Oxidation: Oxidized forms of the oxazole ring.
Scientific Research Applications
1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand the biological activities of oxazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the nitro group, resulting in different biological activities and reactivity.
Thiazole Derivatives: Similar heterocyclic structure but with sulfur instead of oxygen, leading to different chemical and biological properties.
Other Oxazole Derivatives: Various substitutions on the oxazole ring can lead to different biological activities and applications.
Uniqueness
1-(5-Nitrobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of the nitro group, which imparts specific reactivity and biological activities. This makes it a valuable compound for medicinal chemistry and biological studies .
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
1-(5-nitro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6N2O4/c1-5(12)9-10-7-4-6(11(13)14)2-3-8(7)15-9/h2-4H,1H3 |
InChI Key |
ALKBOXQTVDAHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


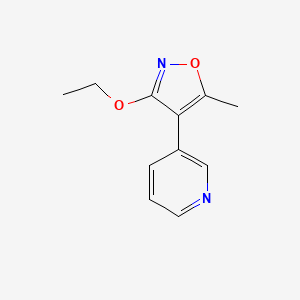

![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
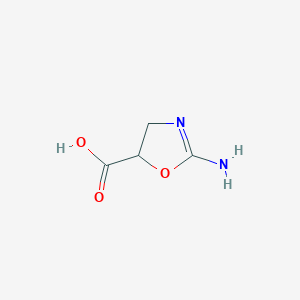

![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)
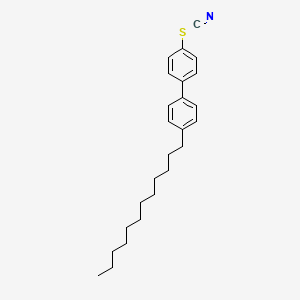



![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
